molecular formula C25H20BrN3O5 B10898287 2-{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}-N-phenylacetamide

2-{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}-N-phenylacetamide

Cat. No.: B10898287
M. Wt: 522.3 g/mol
InChI Key: BKZNMJIPGSEREL-MZJWZYIUSA-N
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Description

2-[4-({(E)-2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, a hydrazone linkage, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({(E)-2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Introduction of the Bromo Group: Bromination of the benzofuran ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the benzofuran aldehyde with hydrazine derivatives under reflux conditions.

    Coupling with Phenylacetamide: The final step involves coupling the hydrazone intermediate with phenylacetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the hydrazone linkage can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the benzofuran ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of benzofuran carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-[4-({(E)-2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-({(E)-2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation or apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-({(E)-2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H20BrN3O5

Molecular Weight

522.3 g/mol

IUPAC Name

N-[(E)-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-5-bromo-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H20BrN3O5/c1-32-22-11-16(7-9-21(22)33-15-24(30)28-19-5-3-2-4-6-19)14-27-29-25(31)23-13-17-12-18(26)8-10-20(17)34-23/h2-14H,15H2,1H3,(H,28,30)(H,29,31)/b27-14+

InChI Key

BKZNMJIPGSEREL-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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